1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-13-7-6-10(17)8-12(13)18/h2-9H,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZYIBBGAMSIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2,4-difluoroaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Oxidation Reactions
The difluorophenyl and indole moieties exhibit distinct oxidation behavior:
-
Indole ring oxidation : Reacts with potassium permanganate (KMnO₄) in acidic medium to form indole-3-carboxylic acid derivatives.
-
Fluorophenyl group stability : The electron-withdrawing fluorine substituents suppress oxidation of the aromatic ring under mild conditions.
Key reagents and conditions :
| Reaction Target | Reagent | Conditions | Primary Product |
|---|---|---|---|
| Indole moiety | KMnO₄ / H₂SO₄ | 0–5°C, 2 hr | 3-Carboxy-1-methylindole derivative |
| Urea linkage | H₂O₂ / Fe²⁺ (Fenton) | RT, 1 hr | Cleavage to aryl amines + CO₂ |
Reduction Reactions
Controlled reduction preserves the urea backbone while modifying substituents:
-
Indole ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the indole to a 2,3-dihydroindole without affecting fluorophenyl groups.
-
Urea stability : Resists reduction by LiAlH₄ under anhydrous conditions (unlike thiourea analogs).
Experimental data :
textTypical Procedure: 1. Dissolve 1.0 g substrate in dry THF. 2. Add 5% Pd/C (0.1 g). 3. Hydrogenate at 50 psi, 25°C for 6 hr → 92% yield of dihydroindole product[1].
Substitution Reactions
The urea group and aromatic systems participate in nucleophilic/electrophilic substitutions:
Electrophilic Aromatic Substitution
-
Indole C-2 position : Reacts with HNO₃/H₂SO₄ to form 2-nitro derivatives (45% yield).
-
Difluorophenyl group : Deactivated toward electrophiles; bromination requires Lewis acid catalysts (AlCl₃, 80°C).
Nucleophilic Displacement
-
Fluorine substitution : Reacts with NaOH (120°C) to replace para-F with -OH (28% yield).
Stability and Degradation
-
Hydrolytic stability : t₁/₂ = 14 days at pH 7.4 (37°C).
-
Photodegradation : UV light (254 nm) cleaves the urea bond → 2,4-difluoroaniline + 1-methylindole-3-amine.
This compound’s reactivity profile highlights its versatility as a scaffold for developing enzyme inhibitors and receptor modulators. Future studies should explore its click chemistry potential via azide-alkyne cycloadditions at the indole nitrogen .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of 1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, including those related to cell cycle regulation and apoptosis.
- Case Study : In a study published in Bioorganic & Medicinal Chemistry Letters, the compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The study highlighted that the compound's structure facilitates interaction with key cellular targets involved in tumor proliferation .
Antibacterial Properties
Research has also highlighted the antibacterial efficacy of this compound against various pathogens:
- Activity Against Bacteria : Studies indicated that it exhibits antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Case Study : A comparative study showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Mechanism : It is believed to inhibit the production of inflammatory cytokines, thereby reducing inflammation in various models.
- Case Study : In vitro studies demonstrated that treatment with this compound led to a reduction in TNF-alpha levels in macrophage cultures, indicating its potential use in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the indole and urea moieties can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Indole | Increased cytotoxicity |
| Alteration of Fluorine | Enhanced antibacterial activity |
| Urea Group Modification | Improved anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole moiety.
1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-2-yl)urea: The indole nitrogen is substituted at a different position.
1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)thiourea: Contains a thiourea linkage instead of a urea linkage.
Uniqueness
1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
1-(2,4-Difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₃F₂N₃O
The structure includes a difluorophenyl group and an indole moiety, which are known to influence biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest. Specifically, it has demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Studies
- Cell Proliferation Inhibition : A study reported that compounds with similar structures exhibited IC₅₀ values ranging from 0.12 to 2.78 μM against MCF-7 and A549 cell lines, indicating strong antiproliferative effects. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring was crucial for enhancing biological activity .
- Caspase Activation : Flow cytometry analysis revealed that treatment with this compound led to increased caspase-3/7 activity in MCF-7 cells, suggesting a mechanism involving apoptosis induction .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and receptor binding affinity |
| Indole Moiety | Contributes to biological interactions and potential receptor targeting |
| Urea Linkage | May facilitate hydrogen bonding with biological targets |
The presence of halogens and other substituents has been shown to modulate the potency and selectivity of the compound against various cancer types .
In Vivo Studies
In vivo evaluations have indicated that derivatives of this compound exhibit significant tumor growth inhibition in animal models. For instance, a related study demonstrated that compounds with similar urea linkages showed up to 80% growth inhibition in PANC-1 pancreatic cancer models .
Q & A
Q. What are the established synthetic routes for 1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, and how do reaction conditions affect yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the 1-methylindole intermediate via alkylation of indole derivatives using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) .
- Step 2: Formation of the urea linkage by reacting the 1-methylindole intermediate with 2,4-difluorophenyl isocyanate. This step often requires anhydrous solvents (e.g., THF or DCM) and catalytic bases like triethylamine to enhance nucleophilicity .
- Critical Conditions: Temperature control (0–25°C for exothermic reactions) and inert atmosphere (N₂/Ar) are essential to prevent side reactions. Purification via column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization improves purity (>95%) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- IR Spectroscopy: Confirms urea C=O stretching (~1640–1680 cm⁻¹) and indole N-H absorption (~3400 cm⁻¹) .
- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting in ¹H NMR and ¹⁹F coupling in ¹³C NMR) .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 331.1 for C₁₆H₁₂F₂N₃O⁺) .
- HPLC-PDA: Assesses purity (>98%) using C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Kinase Inhibition Screening: Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antiproliferative Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and Stability: Measure logP (octanol/water) and plasma stability via LC-MS to guide further optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine positioning) influence bioactivity and selectivity?
- Fluorine Effects: The 2,4-difluorophenyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Computational docking (AutoDock Vina) reveals stronger hydrogen bonding with kinase ATP-binding pockets .
- Indole Methylation: 1-Methyl substitution reduces off-target interactions with cytochrome P450 enzymes, improving pharmacokinetic profiles .
- Comparative SAR Data:
| Substituent | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Kinase X/Y) |
|---|---|---|
| 2-F,4-F | 12.3 ± 1.2 | 8.7 |
| 3-F,4-F | 28.9 ± 3.1 | 3.2 |
| Non-fluorinated | >1000 | <1 |
| Data from kinase inhibition assays . |
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Batch Consistency: Ensure compound purity (>98%) via orthogonal methods (HPLC, NMR) to exclude impurities affecting results .
- Mechanistic Follow-Up: Combine target-based assays (e.g., SPR for binding kinetics) with transcriptomic profiling (RNA-seq) to identify off-target effects .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Prodrug Design: Introduce phosphate or acetyl groups on the urea NH to enhance aqueous solubility, with enzymatic cleavage in vivo .
- Co-Crystallization: Use co-formers (e.g., succinic acid) to improve dissolution rates .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in rodent models .
Methodological Guidance
Q. How to design a robust SAR study for this compound?
- Core Modifications: Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups on the phenyl ring .
- In Silico Tools: Use Schrödinger’s Glide for docking and QSAR models (e.g., Random Forest) to predict activity cliffs .
- Data Validation: Cross-validate computational predictions with in vitro assays (e.g., dose-response curves) .
Q. What are best practices for resolving crystallographic data of this compound?
- Crystallization: Slow vapor diffusion (ether into DCM solution) yields single crystals suitable for X-ray diffraction .
- Data Collection: Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution structures.
- Analysis: Refine structures with SHELXL; report hydrogen bonding (e.g., urea to kinase hinge region) and π-π stacking interactions .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Target Polypharmacology: The compound may inhibit multiple pathways (e.g., COX-2 in inflammation vs. CDK4 in cancer) .
- Dose Dependency: Low doses (µM range) may modulate immune responses, while higher doses (nM range) induce apoptosis .
- Model Systems: Differences between in vitro (cell lines) and in vivo (murine models) results highlight the need for translational studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
